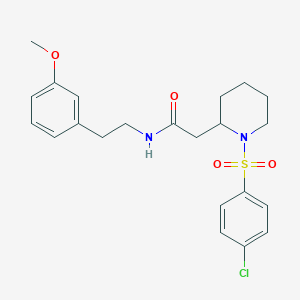
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is commonly referred to as ML352 and has been studied extensively for its potential application in treating various diseases.
Mechanism of Action
ML352 works by inhibiting the activity of a protein called Hsp70. Hsp70 is involved in the folding and unfolding of other proteins in the body. By inhibiting Hsp70, ML352 can prevent the formation of protein aggregates that are associated with various diseases, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
Studies have shown that ML352 can reduce inflammation in the body by inhibiting the activity of certain enzymes involved in the inflammatory response. ML352 has also been shown to have neuroprotective effects by preventing the formation of protein aggregates that are associated with neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using ML352 in lab experiments is that it has a well-defined mechanism of action. This makes it easier to study the effects of ML352 on various diseases. However, one of the limitations of using ML352 is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic properties.
Future Directions
There are several future directions for research on ML352. One area of research is to further study its potential application in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is to optimize the synthesis method of ML352 to produce higher yields of pure ML352. Additionally, more research is needed to fully understand the biochemical and physiological effects of ML352 on the body.
Synthesis Methods
The synthesis of ML352 involves a multi-step process that starts with the reaction of 4-chlorobenzene sulfonamide with 1-piperidin-2-yl-ethanone to form 1-(4-chlorobenzenesulfonyl)-piperidin-2-one. This intermediate is then reacted with 3-methoxyphenethylamine and acetic anhydride to form ML352. The synthesis method has been optimized to produce high yields of pure ML352.
Scientific Research Applications
ML352 has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. ML352 has been studied for its potential application in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-29-20-7-4-5-17(15-20)12-13-24-22(26)16-19-6-2-3-14-25(19)30(27,28)21-10-8-18(23)9-11-21/h4-5,7-11,15,19H,2-3,6,12-14,16H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPMCCKZUDUYML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

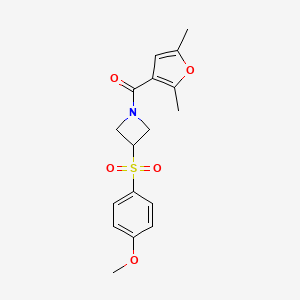

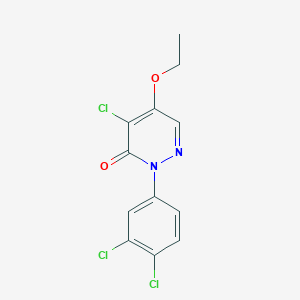
![methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2396209.png)
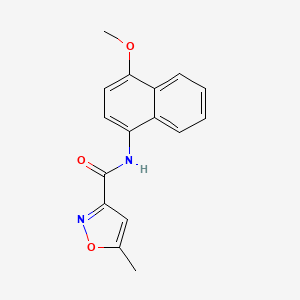
![Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2396212.png)
![Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2396213.png)
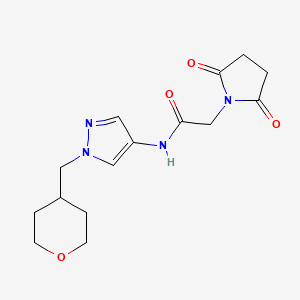
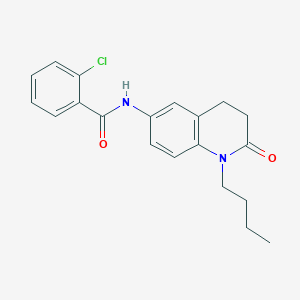
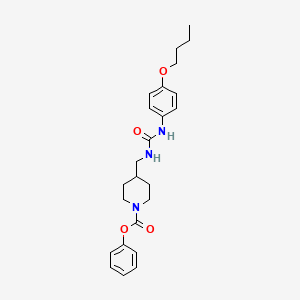
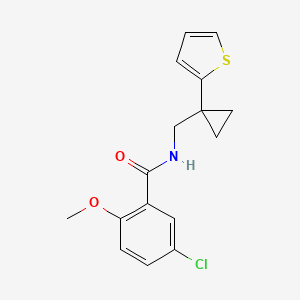
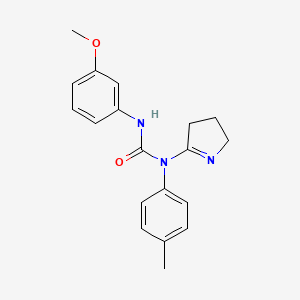
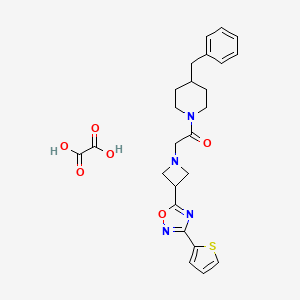
![3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2396226.png)